Crystallographic Space Group Divergence: Meta- vs. Para-Chlorophenylmethanesulfonamide Derivatives
Derivatives prepared from (3-chlorophenyl)methanesulfonyl chloride exhibit a distinct crystallographic packing motif compared to those prepared from the para-isomer. Specifically, N-(3-chlorophenyl)methanesulfonamide crystallizes in the C2/c space group with unit cell parameters a = 19.180(3) Å, b = 8.2584(13) Å, c = 11.2694(19) Å, and β = 94.533(3)° [1]. In contrast, the N-(4-chlorophenyl)methanesulfonamide analogue crystallizes in the P2₁/c space group [2]. This alteration in space group symmetry directly affects crystal morphology and dissolution behavior.
| Evidence Dimension | Crystal Space Group & Unit Cell Dimensions |
|---|---|
| Target Compound Data | Space group: C2/c; a = 19.180(3) Å, b = 8.2584(13) Å, c = 11.2694(19) Å, β = 94.533(3)° (for N-(3-chlorophenyl)methanesulfonamide) |
| Comparator Or Baseline | Space group: P2₁/c (for N-(4-chlorophenyl)methanesulfonamide) |
| Quantified Difference | Altered space group symmetry and significantly different unit cell dimensions |
| Conditions | Single-crystal X-ray diffraction at room temperature (293 K) |
Why This Matters
The distinct crystal packing influences solid-state stability, solubility, and potential polymorphism, which are critical factors in pharmaceutical formulation and material science applications.
- [1] Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)methanesulfonamide. Acta Crystallographica Section E, 66(10), o2552. https://doi.org/10.1107/S160053681003569X View Source
- [2] Gowda, B. T., et al. (2010). N-(4-Chlorophenyl)methanesulfonamide. Acta Crystallographica Section E, 66(10), o2551. https://doi.org/10.1107/S1600536810035688 View Source
